Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate
Description
Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate is a heterocyclic compound featuring a benzothiazole moiety linked to a 1,2,4-triazole ring via a thioether bridge. The structure is further modified with a prop-2-enyl substituent on the triazole ring and an ethyl benzoate group.
Synthetic routes for analogous compounds often involve condensation reactions between amines and isothiocyanates, followed by cyclization or functionalization steps. For example, the synthesis of related 1,2,4-triazole derivatives typically employs refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF, followed by purification and characterization via NMR and mass spectrometry .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S3/c1-3-13-29-20(14-34-24-26-18-7-5-6-8-19(18)35-24)27-28-23(29)33-15-21(30)25-17-11-9-16(10-12-17)22(31)32-4-2/h3,5-12H,1,4,13-15H2,2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHYHZWOWQCEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, which is then coupled with a triazole ring through a series of nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include acid chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis of this compound involves three primary stages:
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Benzothiazole-thiol formation : Oxidation of a mercaptophenyl precursor to a disulfide intermediate, followed by intramolecular cyclization via C–H bond functionalization (PMC, ).
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Triazole-thioether linkage : Alkylation of 4-prop-2-enyl-1,2,4-triazole-3-thiol with benzothiazol-2-ylthiomethyl groups using coupling agents like DCC (PubChem, ; MDPI, ).
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Acetylamino benzoate coupling : Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by condensation with ethyl 4-aminobenzoate in methanol (PubChem, , ).
Table 1: Critical Reaction Steps
Stability and Reactivity
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Oxidative sensitivity : Thioether and thioester groups are prone to oxidation, necessitating storage under inert gases (PMC, ).
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pH-dependent hydrolysis : The ester group in the benzoate moiety hydrolyzes under strongly acidic/basic conditions (PubChem, ).
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Thermal stability : Decomposition observed above 200°C in TGA analysis of related compounds (Sigma-Aldrich, ).
Side Reactions and Mitigation
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Over-oxidation of thiols | Excess DMSO or O₂ exposure | Use stoichiometric oxidants (e.g., I₂) |
| Incomplete coupling | Low reagent purity | Purify intermediates via column chromatography |
| Prop-2-enyl isomerization | High-temperature conditions | Conduct reactions at ≤60°C |
Table 2: Structural and Functional Comparisons
Mechanistic Insights
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Cyclization : Intramolecular attack of the triazole’s nitrogen on the activated benzothiazole-thiol carbon drives ring closure (PMC, ).
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Coupling : DCC-mediated activation of carboxylic acids facilitates amide bond formation with minimal racemization (PubChem, ).
Research Gaps and Recommendations
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Kinetic studies : Limited data on reaction rates for prop-2-enyl group functionalization.
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Catalytic optimization : Explore Pd-catalyzed cross-coupling for improved thioether synthesis.
Scientific Research Applications
Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can inhibit enzyme activity by binding to the active site, while the triazole ring can interact with various proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations:
Benzothiazole vs.
Thioether vs. Amino Linkers: Thioether bridges (as in the target compound) offer greater resistance to enzymatic cleavage compared to amino linkers, as seen in I-6230 .
Ethyl Benzoate vs. Hydroxyethyl : The ethyl benzoate group increases lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyethyl derivatives prioritize solubility .
Research Findings and Limitations
Physicochemical Properties
Biological Activity
Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety linked to a triazole ring, which is known for its potential therapeutic applications. The structural formula can be represented as:
This structure contributes to its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate has shown promising results against various bacterial strains. The mechanism of action involves the inhibition of key bacterial enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Salmonella typhimurium | 25–50 μg/ml | |
| Klebsiella pneumonia | 25–50 μg/ml | |
| Staphylococcus aureus | 0.15 mg/ml | |
| Listeria monocytogenes | 0.10–0.25 mg/ml |
Anticancer Activity
The compound also exhibits anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell cycle regulation .
Case Study: Anticancer Effects
In a controlled study, the compound was tested on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value calculated at approximately 7 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
The biological activity of ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA replication and metabolic processes in bacteria.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : Exhibits scavenging activity against free radicals, contributing to its protective effects against oxidative stress .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-{...}benzoate, and what intermediates are critical in its preparation?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Condensation of benzothiazole-2-thiol derivatives with triazole precursors under reflux in ethanol or DMF, catalyzed by acetic acid (e.g., formation of 4-(benzothiazol-2-yl)benzenamine intermediates) .
- Step 2 : Thioether formation via nucleophilic substitution, where prop-2-enyl groups are introduced using allyl halides or thiol-containing reagents .
- Step 3 : Acetylation and esterification to finalize the benzoate backbone, often requiring controlled pH and temperature (e.g., ethanol/water solvent systems with NaOH or HCl) . Key intermediates include benzothiazolyl-triazole hybrids and acetylated thioether adducts .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Spectral Analysis :
- ¹H/¹³C NMR : Assign peaks for benzothiazole (aromatic protons at δ 7.2–8.5 ppm), triazole (NH/CH at δ 8.0–9.0 ppm), and prop-2-enyl groups (vinyl protons at δ 5.0–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₃N₅O₂S₃: ~534.1 Da) .
- Chromatography : TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) or HPLC with UV detection validates purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of Ethyl 4-{...}benzoate in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thioether formation compared to ethanol .
- Catalysis : Glacial acetic acid (5 drops) accelerates Schiff base formation in triazole synthesis, reducing reaction time from 8 h to 4 h .
- Stoichiometry : A 1:1 molar ratio of benzothiazole-thiol to triazole precursors minimizes side products (e.g., disulfide formation) .
- Temperature Control : Reflux at 90–95°C for 4 h ensures complete cyclization while avoiding decomposition .
Q. What strategies address contradictions in spectral data during derivative characterization (e.g., unexpected NMR shifts)?
- Repetition with Purified Samples : Recrystallize intermediates from ethanol to remove impurities that distort NMR signals .
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in aromatic/heterocyclic regions .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous structures .
Q. How can molecular docking guide the design of Ethyl 4-{...}benzoate derivatives for biological activity studies?
- Target Selection : Dock derivatives against enzymes like tyrosinase or kinases (e.g., CDK1/GSK3β) using software (AutoDock Vina) to predict binding affinities .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring to enhance hydrophobic interactions in the active site .
- Validation : Correlate docking scores (e.g., ΔG < −7 kcal/mol) with in vitro assays (IC₅₀) to prioritize candidates .
Methodological Tables
Table 1 : Key Reaction Parameters for Intermediate Synthesis
| Step | Reagent/Condition | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|---|
| Thioether formation | DMF, 90°C, 4 h | 85% yield | Minimizes disulfide byproducts | |
| Acetylation | Ethanol/HCl, RT | 78% yield | Prevents ester hydrolysis |
Table 2 : Spectral Benchmarks for Structural Confirmation
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzothiazole | 7.8–8.5 (m, 4H) | 121–155 (aromatic C) |
| Prop-2-enyl | 5.2–5.9 (dd, 2H) | 115–125 (vinyl C) |
| Triazole NH | 8.3 (s, 1H) | 142–148 (C=N) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
